molecular formula C8H14N4O2S B2356893 Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate CAS No. 2411271-04-8

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate

Cat. No.: B2356893
CAS No.: 2411271-04-8
M. Wt: 230.29
InChI Key: CHUPVUYYTSFRDJ-UHFFFAOYSA-N
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Description

“Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Structural Chemistry and Synthesis

A study on the structural characteristics of related 1,3,4-thiadiazole derivatives highlighted the interaction between the sulfonyl group and the thiadiazole ring, suggesting potential applications in the design of molecules with specific properties (Pedregosa et al., 1996). Another research focused on carbamate derivatives, emphasizing the role of hydrogen bonding in assembling molecules into three-dimensional architectures, which could be relevant for material science and molecular engineering (Das et al., 2016).

Insecticidal Activity

Research on N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has shown that these compounds exhibit insecticidal activities, which could be leveraged for developing environmentally benign pest control agents (Wang et al., 2011).

Pharmaceutical Intermediates

The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a precursor to biologically active compounds, highlights the chemical's role in pharmaceutical manufacturing (Zhao et al., 2017).

N-Methylation of Carbamate Derivatives

Research on carbamate derivatives of α-amino acids undergoing N-methylation without racemization offers insights into synthetic chemistry techniques that preserve the stereochemical integrity of molecules, relevant for drug synthesis and development (Easton et al., 1991).

Mosquito-Larvicidal and Antibacterial Properties

Studies on novel thiadiazolotriazin-4-ones with mosquito-larvicidal and antibacterial properties showcase the potential for developing new agents to combat malaria and bacterial infections (Castelino et al., 2014).

Organic Light Emitting Diodes (OLEDs)

Research into luminescent organic materials using donor-acceptor-donor compounds containing carbazole donors and thiadiazole acceptors for OLED applications indicates the versatility of these compounds in electronic and optoelectronic devices (Rybakiewicz et al., 2020).

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives, including “Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate”, have been a subject of extensive research due to their broad types of biological activity . Future research may focus on exploring the structural modifications on different thiadiazole derivatives for various pharmacological activities .

Properties

IUPAC Name

tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUPVUYYTSFRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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